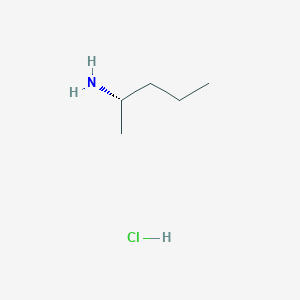

(S)-Pentan-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-pentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBHXGATODRDN-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-Pentan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Pentan-2-amine hydrochloride (CAS No. 216237-52-4) is a chiral primary amine salt of significant interest in the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the key physical properties of this compound, detailing experimental methodologies for their determination and offering insights into the practical implications of these properties for research and development.

Introduction: The Significance of this compound in Asymmetric Synthesis

Chiral amines are fundamental components in a vast array of biologically active compounds, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine moiety.[1] The specific three-dimensional arrangement of atoms in these molecules is critical for their interaction with biological targets, which are themselves chiral. This compound provides a readily available and stereochemically pure source of a pentyl amine scaffold, a structural motif found in various pharmacologically active agents.[1] Its utility is underscored by its application in the synthesis of complex pharmaceutical intermediates.[1]

This technical guide is structured to provide a deep dive into the physical characteristics of this important chiral building block. Understanding these properties is paramount for its effective handling, storage, and application in synthetic chemistry, ensuring reproducibility and success in drug discovery and development endeavors.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a starting material is the bedrock of robust and scalable chemical synthesis. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄ClN | [2][3][4] |

| Molecular Weight | 123.62 g/mol | [3][4][5] |

| Appearance | White to pale grey solid/powder | [6] |

| Purity | Typically ≥97% | [3] |

| Melting Point | 167-168 °C (for pentan-2-amine hydrochloride) | [7] |

In-Depth Analysis of Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The reported melting point for pentan-2-amine hydrochloride is 167-168 °C.[7] As enantiomers possess identical physical properties (with the exception of optical rotation), this value is considered representative for the (S)-enantiomer.

The determination of a melting point is a foundational experiment in organic chemistry, providing critical data on a compound's identity and purity. The causality behind this experimental choice lies in the thermodynamic principle that impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting temperature range. This protocol is designed to be self-validating by including a calibration step with a known standard.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Melting point capillary tubes (one end sealed)

-

A certified melting point standard (e.g., benzoic acid)

-

Spatula and watch glass

Procedure:

-

Calibration: To ensure the accuracy of the apparatus, first determine the melting point of a certified standard. A deviation of more than 1-2°C necessitates recalibration or the application of a correction factor.

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass. Carefully introduce the powder into the open end of a capillary tube to a height of 2-3 mm. Pack the sample tightly at the sealed end by tapping the tube on a hard surface or by dropping it through a long glass tube.

-

Measurement - Rapid Determination (Optional): If the approximate melting point is unknown, a rapid determination can be performed by heating at a rate of 10-20°C per minute to establish a rough estimate.

-

Measurement - Accurate Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Solubility Profile: Guiding Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis, influencing reaction kinetics, purification strategies, and formulation. As a hydrochloride salt of a primary amine, it is expected to exhibit good solubility in polar protic solvents due to the potential for strong ion-dipole interactions and hydrogen bonding.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | [8] |

| Methanol | Slightly Soluble | [6][7] |

| Ethanol | Sparingly Soluble | [6] |

| Chloroform | Slightly Soluble | [7] |

The Shake-Flask method is the gold standard for determining equilibrium solubility. Its trustworthiness stems from its direct measurement of a saturated solution at equilibrium. This protocol provides a reliable system for assessing solubility in various solvents.

Apparatus:

-

Small vials with screw caps (e.g., 2 mL)

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

-

Various solvents (e.g., water, methanol, ethanol, dichloromethane, toluene)

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a vial.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

-

Equilibration: Cap the vial tightly and vortex or shake vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble/Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Quantitative Analysis (Optional): For a precise solubility value, the saturated supernatant can be carefully removed, diluted, and analyzed by a suitable quantitative method such as HPLC or GC after appropriate sample preparation.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. For this compound, NMR and IR spectroscopy are key analytical tools.

¹H-NMR Spectroscopy: Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. The provided ¹H-NMR spectrum for this compound is a crucial tool for confirming its structure.[2]

Expected ¹H-NMR Signals for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH₃ (at C1) | ~0.9 | Triplet | 3H | Methyl group at the end of the propyl chain. |

| -CH₂- (at C3 & C4) | ~1.3-1.7 | Multiplet | 4H | Methylene groups of the propyl chain. |

| -CH- (at C2) | ~3.0-3.3 | Multiplet | 1H | Chiral methine proton adjacent to the ammonium group. |

| -NH₃⁺ | Broad singlet | 3H | Protons of the ammonium group. | |

| -CH₃ (on C2) | ~1.2 | Doublet | 3H | Methyl group attached to the chiral center. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The broadness of the -NH₃⁺ signal is due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. The addition of a drop of D₂O to the NMR tube would result in the disappearance of this signal due to H-D exchange, a useful technique for confirming the presence of labile protons.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key absorptions are associated with the ammonium (-NH₃⁺) and alkyl (C-H) groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (Ammonium) | 3300-3000 | Strong, Broad | N-H Stretch |

| C-H (Alkyl) | 2960-2850 | Strong | C-H Stretch |

| N-H (Ammonium) | ~1600-1500 | Medium | N-H Bend (Asymmetric) |

| N-H (Ammonium) | ~1500-1400 | Medium | N-H Bend (Symmetric) |

| C-N | 1250-1020 | Medium-Weak | C-N Stretch |

The broad and strong absorption in the 3300-3000 cm⁻¹ region is highly characteristic of the N-H stretching vibrations in an ammonium salt.[9][10] This is a key diagnostic peak to differentiate the hydrochloride salt from the free amine.

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the potential hazards associated with any chemical and to handle it accordingly.

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining key physical properties.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, a crucial chiral building block in modern organic synthesis. By understanding and applying the methodologies for determining its melting point, solubility, and spectroscopic characteristics, researchers and drug development professionals can ensure the quality and suitability of this compound for their specific applications. The data and protocols presented herein are intended to serve as a valuable resource for the effective utilization of this compound in the advancement of chemical and pharmaceutical research.

References

-

Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. (2026, January 15). ACS Omega. Retrieved January 19, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universal Lab. Retrieved January 19, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

Template for Electronic Submission to ACS Journals. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.). IUPAC. Retrieved January 19, 2026, from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). IUPAC. Retrieved January 19, 2026, from [Link]

-

2-Pentanol. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 216237-52-4 | this compound - Synblock [synblock.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-PentanaMine, hydrochloride (1:1), (2S)- | 216237-52-4 [amp.chemicalbook.com]

- 7. pentan-2-amine hydrochloride CAS#: 76716-21-7 [m.chemicalbook.com]

- 8. CAS 625-30-9: 2-Pentanamine | CymitQuimica [cymitquimica.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

Executive Summary: The Significance of a Chiral Amine

An In-Depth Technical Guide to (S)-Pentan-2-amine Hydrochloride: Synthesis, Analysis, and Application

This guide provides a comprehensive technical overview of this compound (CAS No: 216237-52-4), a critical chiral building block for the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's stereospecific synthesis, rigorous analytical quality control, applications, and essential safety protocols, grounding all claims in authoritative scientific principles.

Chiral amines are foundational structural motifs in a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one stereogenic amine center. The precise three-dimensional arrangement of these functional groups is paramount, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. This compound provides a robust, stereochemically defined precursor for introducing the (S)-2-aminopentane scaffold, a key component in various complex molecular architectures. Its utility spans from being a versatile intermediate in multi-step syntheses to its use as a resolving agent in separating racemic mixtures. This guide illuminates the critical technical aspects that ensure its effective and safe use in a research and development setting.

Physicochemical and Structural Properties

This compound is the salt form of the chiral primary amine (S)-Pentan-2-amine. The hydrochloride form enhances stability and simplifies handling, as it is typically a crystalline solid at room temperature, unlike the more volatile free base.[1]

Molecular Structure

The structure consists of a five-carbon pentyl chain with an amine group at the second carbon position. The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Caption: Fig 1. Chemical Structure of this compound

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 216237-52-4 | [2] |

| Molecular Formula | C₅H₁₄ClN | [3] |

| Molecular Weight | 123.62 g/mol | [3] |

| IUPAC Name | (2S)-pentan-2-amine;hydrochloride | [2] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥97% to ≥98% | [2][3] |

| SMILES | CCCC.Cl | [2] |

| InChI Key | AMIBHXGATODRDN-JEDNCBNOSA-N | [1] |

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric excess (e.e.) is the primary objective in the synthesis of (S)-Pentan-2-amine. The choice of synthetic route is driven by factors such as scalability, cost, atom economy, and environmental impact ("greenness"). Two dominant strategies have emerged as industry standards: biocatalytic asymmetric synthesis and catalytic asymmetric reductive amination.

Biocatalytic Synthesis via Transamination

Biocatalysis offers an elegant and environmentally benign route to chiral amines.[4] Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor (pentan-2-one), creating the chiral amine with high enantioselectivity.[5][6]

Causality and Expertise: The power of this method lies in the enzyme's active site, which is an intrinsically chiral environment. This forces the amination of the prochiral ketone to proceed through a stereochemically favored transition state, yielding one enantiomer in high excess.[5] The reaction is typically run in aqueous buffer under mild pH and temperature conditions, avoiding harsh reagents and simplifying downstream processing.[7] The primary challenge is overcoming the reaction equilibrium, which often lies unfavorably. This is addressed through process engineering, such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone from isopropylamine) to drive the reaction to completion.[4]

Caption: Fig 2. Workflow for biocatalytic synthesis.

Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient, atom-economical chemical method for producing chiral amines.[8] The process involves the reaction of a ketone (pentan-2-one) with an ammonia source (e.g., ammonium acetate) to form an imine intermediate in situ. This imine is then immediately reduced by a reductant, typically hydrogen gas (H₂), in the presence of a chiral transition metal catalyst.[9][10]

Causality and Expertise: The success of this reaction hinges on the chiral catalyst, often a ruthenium or iridium complex coordinated to a chiral phosphine ligand (e.g., TunePhos, SegPhos).[8][9] The ligand creates a chiral pocket around the metal center, which coordinates to the imine. The hydrogen is then delivered to one face of the C=N double bond preferentially, dictating the stereochemical outcome of the final amine.[11] This method is highly valued in industrial settings for its high turnover numbers and directness, converting simple starting materials into the high-value chiral product in a single, controlled step.[9]

Analytical and Quality Control (QC) Protocols

For a chiral intermediate intended for pharmaceutical use, a rigorous and well-validated set of analytical controls is non-negotiable.[12][13] The quality control strategy must confirm identity, strength, purity, and, most critically, the stereochemical integrity of the material.[14]

QC Workflow: A Self-Validating System

A robust QC protocol ensures that each batch of this compound meets predefined specifications. This workflow integrates multiple analytical techniques, where the results from each test corroborate the others, creating a self-validating system.

Caption: Fig 3. Integrated Quality Control workflow.

Key Analytical Methodologies

4.2.1 Identity Confirmation: Spectroscopic Analysis

-

¹H NMR Spectroscopy: Provides confirmation of the molecular structure. The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and methine protons, with chemical shifts and splitting patterns consistent with the structure.[15]

-

¹³C NMR Spectroscopy: Confirms the carbon backbone, with five distinct signals expected for the five non-equivalent carbon atoms in the pentane chain.[16]

-

FTIR Spectroscopy: Used to identify key functional groups. Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, and N-H bending will be present.

4.2.2 Enantiomeric Excess (e.e.) Determination The determination of enantiomeric purity is the most critical quality attribute.

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This is the gold-standard technique.[] The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other, resulting in their separation.[18]

-

Column: A polysaccharide-based column (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel®) or a crown ether-based column (e.g., CROWNPAK®) is typically effective for separating chiral amines.[19][20]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 200-215 nm) is common as the molecule lacks a strong chromophore.[20]

-

Quantification: The e.e. is calculated from the relative peak areas of the (S)- and (R)-enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high-quality batch should exhibit an e.e. of >99%.[21]

-

4.2.3 Purity Assay

-

Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Principle: This method quantifies the main compound relative to any non-enantiomeric impurities. A standard C18 column is used.

-

Mobile Phase: Typically a gradient of water (with an acid modifier like TFA or formic acid) and acetonitrile or methanol.

-

Quantification: The purity is determined by area percent, or more accurately, by assay against a certified reference standard.

-

Table of Typical Specifications

| Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white solid | Ensures consistency and absence of gross contamination. |

| Identity | FTIR, ¹H NMR | Conforms to reference spectrum | Confirms correct molecular structure.[12] |

| Assay | RP-HPLC | 98.0% - 102.0% (vs. standard) | Quantifies the amount of the active substance. |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. ((S)-enantiomer) | Critical for ensuring biological selectivity and safety.[13] |

| Water Content | Karl Fischer | ≤ 0.5% | Water can affect stability and reactivity. |

| Residual Solvents | GC-HS | Meets ICH Q3C limits | Ensures removal of potentially toxic process solvents. |

Applications in Drug Development

The (S)-2-aminopentane scaffold is a valuable component in medicinal chemistry. Its incorporation into a larger molecule can influence lipophilicity, hydrogen bonding capacity, and overall spatial conformation, which in turn affects pharmacological properties like potency and selectivity.

A prominent example of a complex therapeutic agent containing a related structural motif is Nirogacestat , an FDA-approved gamma-secretase inhibitor for treating desmoid tumors.[22] The Nirogacestat molecule contains an L-norvalyl moiety, which is structurally (S)-2-aminopentanoic acid amide.[22] While not directly synthesized from (S)-Pentan-2-amine, the presence of this scaffold highlights its significance in constructing molecules that interact with complex biological targets. The chiral amine provides a critical interaction point within the binding pocket of the target enzyme.

Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety. As an amine salt, it should be treated as a corrosive and irritant substance.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23]

-

PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[24]

-

Handling: Avoid contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly.[1][23] Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[1]

Disposal Protocol

Chemical waste must be managed in a safe and environmentally responsible manner.

-

Waste Collection: Collect solid waste this compound and any contaminated materials (e.g., weigh boats, gloves) in a designated, clearly labeled hazardous waste container.[24][25]

-

Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name and associated hazards (Irritant, Corrosive).[25]

-

Disposal: The sealed waste container must be disposed of through an approved institutional or commercial chemical waste program. Never dispose of this chemical down the drain or in regular trash.[26] Empty containers that held the material should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be disposed of as non-hazardous trash.[26]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically pure molecules. A thorough understanding of its synthesis, the rigorous application of analytical controls to validate its purity, and strict adherence to safety protocols are paramount for its successful application in research and drug development. This guide provides the foundational knowledge for scientists to confidently and responsibly leverage the synthetic potential of this important chiral building block.

References

-

ACS Publications. (2009). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols. Available from: [Link]

-

MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Available from: [Link]

-

PharmaCompass. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

-

Standard Operating Procedure. (n.d.). Hydrochloric Acid Safety. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Available from: [Link]

-

Royal Society of Chemistry. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control in Pharmaceutical Manufacturing: The Imperative of Pure Intermediates. Available from: [Link]

-

Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. Available from: [Link]

-

Wiley Online Library. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. Available from: [Link]

-

ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Available from: [Link]

-

Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Nirogacestat. PubChem. Available from: [Link]

-

DiVA portal. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Available from: [Link]

-

Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Available from: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PMC. Available from: [Link]

-

ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and.... Available from: [Link]

-

National Center for Biotechnology Information. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. PMC. Available from: [Link]

-

University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available from: [Link]

-

LCGC International. (2018). Separation Science in Drug Development, Part IV: Quality Control. Available from: [Link]

-

National Center for Biotechnology Information. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available from: [Link]

Sources

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. chemscene.com [chemscene.com]

- 3. CAS 216237-52-4 | this compound - Synblock [synblock.com]

- 4. diva-portal.org [diva-portal.org]

- 5. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. nbinno.com [nbinno.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 18. uma.es [uma.es]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. experts.umn.edu [experts.umn.edu]

- 22. Nirogacestat | C27H41F2N5O | CID 46224413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. artsci.usu.edu [artsci.usu.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ehrs.upenn.edu [ehrs.upenn.edu]

- 26. vumc.org [vumc.org]

Introduction: The Significance of Stereochemistry in Modern Synthesis

An In-Depth Technical Guide to (S)-Pentan-2-amine hydrochloride (CAS: 216237-52-4)

In the landscape of pharmaceutical and materials science, the spatial arrangement of atoms within a molecule is not a trivial detail; it is often the critical determinant of biological activity and material properties. Chiral amines, in particular, are foundational components, estimated to be present in 40-45% of all small-molecule pharmaceuticals.[1][2] The specific orientation of the amine functional group dictates its interaction with chiral biological targets like enzymes and receptors. This compound (CAS: 216237-52-4) emerges as a pivotal chiral building block in this context.[1][3] As a primary amine with a defined stereocenter, it provides synthetic chemists with a reliable and versatile starting point for constructing complex, high-value molecules. This guide offers a comprehensive technical overview of its synthesis, analysis, application, and handling for researchers and drug development professionals.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, valued for its defined stereochemistry.

| Property | Value | Source(s) |

| CAS Number | 216237-52-4 | [1][4][5] |

| Molecular Formula | C₅H₁₄ClN | [1][4][5] |

| Molecular Weight | 123.62 g/mol | [1][4][5] |

| IUPAC Name | (2S)-pentan-2-amine;hydrochloride | [1] |

| Purity | Typically ≥97% | [4][6] |

| Physical Form | Solid | |

| Storage | Room temperature, in a dry, sealed place under an inert atmosphere | [4][5][7] |

| InChI Key | AMIBHXGATODRDN-JEDNCBNOSA-N | [1] |

| SMILES | CCCC.Cl | [4] |

Spectroscopic data is essential for structural confirmation. While full spectra are typically provided by the supplier, characteristic data for similar amines can be referenced. For instance, ¹H NMR spectra of simple amines show distinct signals for protons adjacent to the amine and on the alkyl chain, with splitting patterns that help confirm the structure.[8][9] Mass spectrometry would show a parent ion corresponding to the free amine (C₅H₁₃N, MW: 87.16 g/mol ) under appropriate ionization conditions.[10][11]

Strategic Synthesis of an Enantiopure Amine

The primary challenge and area of innovation concerning this compound is its enantioselective synthesis. The goal is to produce the (S)-enantiomer with high optical purity, as the presence of the (R)-enantiomer can lead to undesirable off-target effects in pharmaceutical applications. Several advanced strategies are employed.

Asymmetric Reductive Amination

This is a cornerstone method for amine synthesis.[12] The causality behind this strategy is the conversion of a flat, prochiral ketone (pentan-2-one) into a three-dimensional chiral amine using a chiral catalyst or auxiliary.

Workflow: Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Protocol: Conceptual Asymmetric Reductive Amination

-

Vessel Preparation: An inert atmosphere reactor is charged with the prochiral ketone, pentan-2-one (1.0 eq), and a suitable solvent (e.g., methanol, THF). The system is purged with nitrogen or argon. Causality: This prevents oxidation and reactions with atmospheric moisture.

-

Catalyst Introduction: A chiral catalyst system, such as a transition metal (e.g., Iridium, Rhodium) complexed with a chiral phosphine ligand, is added (0.1-1 mol%). Causality: The chiral ligand creates a stereochemically defined pocket around the metal center, which will direct the hydride attack preferentially to one face of the imine intermediate.

-

Imine Formation: An ammonia source is introduced, and the mixture is stirred to form the pentan-2-imine intermediate in situ.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂), and the reaction is heated. The temperature and pressure are optimized based on the catalyst system's activity. Causality: The catalyst facilitates the transfer of hydrogen to the C=N bond, with the chiral environment dictating the stereochemical outcome.

-

Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: The reaction is cooled, pressure is released, and the catalyst is filtered. The solvent is removed under reduced pressure.

-

Purification & Salt Formation: The resulting crude (S)-Pentan-2-amine free base is purified (e.g., by distillation). It is then dissolved in a solvent like diethyl ether and treated with a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the hydrochloride salt, which is then filtered and dried. Causality: The hydrochloride salt is typically a stable, crystalline solid, making it easier to handle, weigh, and store compared to the more volatile liquid free base.

Biocatalytic and Enzymatic Routes

Biocatalysis represents a green and highly selective alternative.[1] Enzymes like transaminases or amine dehydrogenases operate in aqueous systems under mild conditions and can offer near-perfect enantioselectivity (>99% e.e.).

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (pentan-2-one). The enzyme's chiral active site ensures the formation of predominantly one enantiomer.

-

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia and a reducing cofactor like NADH/NADPH.

The choice to use biocatalysis is driven by the desire for high purity, reduced environmental impact (avoiding heavy metals and harsh solvents), and simplified downstream processing.

Analytical Validation: A Self-Validating System

For a chiral building block, confirming identity, purity, and stereochemical integrity is non-negotiable. The analytical workflow serves as a self-validating system for the synthetic protocol.

Workflow: Analytical Characterization

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 216237-52-4 | this compound - Synblock [synblock.com]

- 6. Synthonix, Inc > 216237-52-4 | (2S)-pentan-2-amine hydrochloride [synthonix.com]

- 7. 216237-52-4|this compound|BLD Pharm [bldpharm.com]

- 8. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Pentanamide [webbook.nist.gov]

- 11. 2-Pentanamine | C5H13N | CID 12246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-Pentan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pentan-2-amine hydrochloride, a chiral primary amine, is a critical building block in modern organic and medicinal chemistry. Its defined stereochemistry makes it an invaluable precursor for the asymmetric synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its molecular properties, enantioselective synthesis, purification, and detailed analytical characterization. Furthermore, it explores its significant applications in the pharmaceutical industry, particularly in the development of novel therapeutics.

Physicochemical Properties and Molecular Identification

This compound is the hydrochloride salt of the (S)-enantiomer of 2-aminopentane. The presence of the chiral center at the C2 position is fundamental to its utility in stereospecific synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 123.62 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] |

| Chemical Formula | C₅H₁₄ClN | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] |

| CAS Number | 216237-52-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] |

| IUPAC Name | (2S)-pentan-2-amine;hydrochloride | [2] |

| Appearance | Powder | [9] |

| Purity (Typical) | ≥95% - 97% | [1][6][9] |

| Storage | Room temperature | [1][6] |

Enantioselective Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-Pentan-2-amine is crucial for its application in pharmaceutical development. Several advanced methods, including catalytic asymmetric hydrogenation and biocatalysis, are employed to achieve high stereochemical purity.[2] A prevalent and efficient method is the asymmetric reductive amination of the prochiral ketone, 2-pentanone.

Asymmetric Reductive Amination of 2-Pentanone

This one-pot reaction involves the formation of an imine intermediate from 2-pentanone, followed by an in-situ reduction to the desired chiral amine.[1] The key to enantioselectivity lies in the use of a chiral catalyst.

Reaction Scheme:

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established principles of asymmetric reductive amination.

-

Reaction Setup: In a high-pressure reactor, a solution of 2-pentanone (1.0 eq) in a suitable solvent (e.g., methanol) is prepared under an inert atmosphere.

-

Catalyst and Amine Source: A chiral ruthenium or iridium catalyst complexed with a chiral ligand is added (e.g., 0.1-1 mol%). An amine source, such as ammonium chloride, is also introduced.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas, and the mixture is stirred at a specific temperature and pressure for a designated time to facilitate the reductive amination.

-

Workup and Purification: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure. The crude amine is then purified, which may involve extraction and distillation.

-

Hydrochloride Salt Formation: The purified (S)-Pentan-2-amine is dissolved in a suitable organic solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of hydrochloric acid in an organic solvent is added dropwise to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product.

Illustrative HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or a similar column, is typically effective for the separation of chiral amines.[5]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol is commonly used.[6] For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is generally employed.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its enantioselective synthesis, typically achieved through asymmetric reductive amination, and rigorous analytical characterization are critical for ensuring the quality and efficacy of the final drug products. As drug development continues to demand more complex and stereochemically defined molecules, the role of versatile chiral intermediates like this compound will remain paramount.

References

-

PubChem. This compound. Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. Retrieved from [Link]

-

PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

-

PubChem. 2-Pentanamine. Retrieved from [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

PMC. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. Retrieved from [Link]

- Google Patents. Synthesis of nirogacestat.

Sources

- 1. benchchem.com [benchchem.com]

- 2. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US12110277B2 - Synthesis of nirogacestat - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. mdpi.com [mdpi.com]

- 13. US11612588B1 - Chlorinated tetralin compounds and pharmaceutical compositions - Google Patents [patents.google.com]

- 14. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New practical method for direct asymmetric reductive amination of <i>p</i>-trifluoromethoxy acetophenone [morressier.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US20230312480A1 - Synthesis of nirogacestat - Google Patents [patents.google.com]

- 22. rsc.org [rsc.org]

- 23. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (S)-Pentan-2-amine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of (S)-Pentan-2-amine hydrochloride. Recognizing that this compound is primarily documented as a chiral building block rather than a well-defined pharmacological agent, this document outlines a systematic, hypothesis-driven approach to uncover its potential biological activities.

Introduction: this compound as a Chemical Entity

This compound is a primary chiral amine that holds significant value in modern organic synthesis and pharmaceutical research.[1] As a stereochemically defined building block, it serves as a versatile precursor for constructing more complex, biologically active molecules where specific stereochemistry is critical for interaction with chiral biological systems.[1] Chiral amines are integral to an estimated 40-45% of small-molecule pharmaceuticals, underscoring the importance of scaffolds like (S)-pentan-2-amine.[1]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 216237-52-4 | [1][2] |

| Molecular Formula | C₅H₁₄ClN | [1][2] |

| Molecular Weight | 123.62 g/mol | [1][2] |

| IUPAC Name | (2S)-pentan-2-amine;hydrochloride | [1] |

| SMILES | CCCC.Cl | [2] |

| Purity | Typically ≥97% | [2] |

| Appearance | Powder | [3] |

While its primary utility is in synthesis, the structural simplicity of (S)-pentan-2-amine—a short-chain alkylamine—warrants an investigation into its own potential bioactivity. The following sections outline a strategic workflow to determine if this compound possesses a direct mechanism of action on biological targets.

Theoretical Framework and Hypothesis Generation

The mechanism of action for this compound is not established in public-domain literature. However, its structure as a primary amine allows for the formulation of several testable hypotheses. Simple amines are known to interact with various biological systems, and their structure-activity relationships have been studied in contexts such as antimicrobial activity.

A primary hypothesis is that (S)-Pentan-2-amine may function as a ligand for receptors that bind endogenous trace amines. Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that respond to endogenous amines like β-phenylethylamine, tyramine, and octopamine.[4][5] TAAR1, in particular, is a well-characterized member of this family that is expressed in the central nervous system and modulates monoaminergic neurotransmission.[6][7] It is activated by a range of primary amines and is a promising therapeutic target for neuropsychiatric disorders.[5][6]

Hypothesis: this compound acts as an agonist or antagonist at one or more Trace Amine-Associated Receptors, with TAAR1 being a prime candidate.

This hypothesis provides a logical and scientifically grounded starting point for a comprehensive investigation.

A Strategic Workflow for Mechanism of Action (MoA) Determination

Elucidating the MoA of a novel or uncharacterized compound requires a multi-stage approach, progressing from broad, unbiased screening to specific, hypothesis-driven assays.[8][9] The following workflow is designed to systematically identify a molecular target and characterize the compound's interaction with it.

Caption: Proposed experimental workflow for MoA determination of (S)-Pentan-2-amine HCl.

Detailed Experimental Protocols

The following protocols represent key steps in the proposed workflow. They are designed to be self-validating by including appropriate controls and orthogonal methods.

Protocol 1: Broad Receptor Binding Screen

Objective: To perform an initial, unbiased screen of this compound against a wide panel of common pharmacological targets to identify potential "hits."

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water. Perform serial dilutions to create working concentrations.

-

Assay Panel: Utilize a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar service from CEREP, DiscoverX). This typically includes a wide range of GPCRs, ion channels, and transporters.

-

Screening Concentration: Submit the compound for initial screening at a concentration of 10 µM.

-

Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor.

-

Execution:

-

Incubate cell membranes or recombinant proteins expressing the target with the specific radioligand and the test compound.

-

After reaching equilibrium, separate bound from free radioligand via filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding caused by the test compound relative to a reference antagonist.

-

A "hit" is typically defined as >50% inhibition at the screening concentration.

-

Protocol 2: TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine if this compound acts as an agonist or antagonist at the human TAAR1 receptor. This is a primary functional assay based on our hypothesis.[6]

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human TAAR1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Principle: TAAR1 couples to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[6] This can be measured using a competitive immunoassay (e.g., Cisbio HTRF cAMP Dynamic 2 kit).

-

Agonist Mode:

-

Plate cells in a 384-well plate and incubate overnight.

-

Replace media with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes and read the plate on an HTRF-compatible reader.

-

-

Antagonist Mode:

-

Follow the same procedure as above, but pre-incubate the cells with varying concentrations of this compound for 15 minutes before adding a fixed EC80 concentration of a known TAAR1 agonist.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert to cAMP concentration using a standard curve.

-

For agonist mode, plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, plot the inhibition curve to determine the IC50.

-

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TAAR1 receptor.

Methodology:

-

Materials:

-

Membranes from cells expressing human TAAR1.

-

Radioligand: [³H]-EPPTB (a known high-affinity TAAR1 antagonist) or similar.

-

Non-specific binding control: A high concentration of a non-labeled TAAR1 ligand (e.g., 10 µM EPPTB).

-

-

Assay Principle: This assay measures the ability of increasing concentrations of the unlabeled test compound to displace a fixed concentration of a radioligand from the receptor.

-

Execution:

-

In a 96-well plate, combine TAAR1 membranes, a fixed concentration of [³H]-EPPTB (at its approximate Kd), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Incubate at room temperature for 90 minutes to reach equilibrium.

-

Rapidly harvest the samples onto a filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity.

-

-

Data Analysis:

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data and Interpretation

Successful execution of the proposed workflow would generate quantitative data to confirm or refute the working hypothesis.

Table 2: Hypothetical Pharmacological Profile of this compound

| Assay Type | Target | Result (Hypothetical) | Interpretation |

| Broad Screen | Panel of 44 targets | >50% inhibition at 10 µM for TAAR1 only | Indicates potential selectivity for TAAR1. |

| cAMP Assay (Agonist) | Human TAAR1 | EC50 = 1.2 µM, Emax = 95% | Compound is a full agonist at TAAR1. |

| Competitive Binding | Human TAAR1 | Ki = 750 nM | Confirms direct binding to the receptor with sub-micromolar affinity. |

| Selectivity Assay | Human TAAR2, TAAR5 | Ki > 50 µM | Demonstrates >50-fold selectivity for TAAR1 over other tested TAARs. |

Conclusion

While this compound is established as a valuable chiral building block, its intrinsic pharmacological properties remain unexplored. This guide presents a rigorous, industry-standard framework for elucidating its mechanism of action. By progressing from broad, unbiased screening to specific, hypothesis-driven functional and binding assays, researchers can systematically characterize the compound's bioactivity. The central hypothesis—that this compound may act on Trace Amine-Associated Receptors—provides a scientifically sound basis for initiating such an investigation. The successful application of this workflow would not only define the compound's MoA but could also uncover novel pharmacological tools or therapeutic starting points.

References

-

DeSantis, K. D., & Tizzano, M. Trace amine-associated receptors: ligands, neural circuits, and behaviors. PMC. [Link][4]

-

In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. [Link][10]

-

Grandy, D. K. Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews. [Link][6]

-

Trifunovic, A., et al. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. [Link][7]

-

Tailored mode-of-action assays to enhance your drug discovery process - Nuvisan. [Link][11]

-

The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. [Link][12]

-

Deregulation of Trace Amine-Associated Receptors (TAAR) Expression and Signaling Mode in Melanoma - MDPI. [Link][13]

-

Biochemical assays in drug discovery and development - Celtarys Research. [Link][14]

-

InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. [Link][15]

-

5 Strategies to Improve Workflow Efficiency in Drug Discovery - Genemod. [Link][16]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link][8]

-

Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC. [Link][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (2S)-Pentan-2-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 11. nuvisan.com [nuvisan.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. mdpi.com [mdpi.com]

- 14. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 15. youtube.com [youtube.com]

- 16. 5 Strategies to Improve Workflow Efficiency in Drug Discovery [genemod.net]

An In-depth Technical Guide on Chiral Amines in Pharmaceutical Research

Abstract

Chiral amines are foundational structural motifs in a significant portion of pharmaceuticals, with estimates suggesting they are present in 40-45% of small molecule drugs.[1] The stereochemistry of these amine-containing compounds is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical role of chiral amines. It delves into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights grounded in authoritative scientific literature. We will explore state-of-the-art synthetic methodologies, including asymmetric catalysis and enzymatic resolutions, and detail the analytical techniques required to ensure enantiopurity. Each section is designed to be a self-validating system, providing not just protocols, but the scientific reasoning that underpins them.

The Imperative of Chirality in Drug Design: Why Chiral Amines Matter

The concept of chirality is central to drug efficacy and safety. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[2][3] This means that the three-dimensional arrangement of atoms in a chiral drug can dramatically alter its biological activity.[2] For chiral amines, one enantiomer often provides the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4]

The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry. While the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen. This has led to a paradigm shift in drug development, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly recommending the assessment of each enantiomer's activity in racemic drugs and promoting the development of single-enantiomer pharmaceuticals.[2][5][6]

Pharmacokinetic and Pharmacodynamic Considerations:

The differential effects of enantiomers are not limited to their direct interaction with therapeutic targets. Stereoselectivity is also frequently observed in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

-

Absorption and Distribution: While passive diffusion is generally not stereoselective, active transport mechanisms can differentiate between enantiomers.[9] Furthermore, protein binding in the plasma is often stereoselective, which can affect the drug's distribution and availability at the target site.[10]

-

Metabolism: Enantiomers can be metabolized at different rates and through different pathways by enzymes, leading to variations in their plasma concentrations and duration of action.[2]

-

Excretion: Renal clearance can also be stereoselective, further contributing to differences in the pharmacokinetic profiles of enantiomers.[10]

These pharmacokinetic differences underscore the necessity of developing stereoselective analytical methods to accurately quantify individual enantiomers in biological samples.[6][7]

Synthetic Strategies for Accessing Enantiopure Chiral Amines

The demand for enantiomerically pure amines has driven the development of numerous innovative and efficient synthetic methodologies.[1] The choice of strategy depends on factors such as the desired scale, the complexity of the target molecule, and cost-effectiveness.

Asymmetric Catalysis

Asymmetric catalysis is a powerful approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly atom-economical and is often preferred for large-scale industrial synthesis.[11]

Transition Metal-Catalyzed Asymmetric Hydrogenation:

One of the most direct and efficient methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines, enamines, and related substrates.[1][12] This approach has been successfully implemented on an industrial scale, for example, in the production of the herbicide (S)-metolachlor.[1] Chiral ligands, often containing phosphorus or nitrogen, are used to create a chiral environment around a transition metal center (e.g., iridium, rhodium, or ruthenium), which then directs the hydrogenation to produce one enantiomer preferentially.[1][12]

Nickel-Catalyzed Enantioconvergent Reactions:

Recent advancements have demonstrated the utility of chiral nickel catalysts in the enantioconvergent synthesis of protected dialkyl carbinamines.[13] These methods can couple alkylzinc reagents with racemic starting materials, such as α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids, to yield a single enantiomer of the desired amine derivative.[13]

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[14] Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity.

Kinetic Resolution:

In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases, such as Candida antarctica lipase B (CALB), are commonly used to catalyze the acylation of one enantiomer of a racemic amine, producing an amide that can be easily separated from the unreacted amine.[15][16][17]

A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.

Transaminases:

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine.[14][18] This approach is particularly attractive as it can generate chiral amines with high enantiomeric excess in a single step.[19] Protein engineering and directed evolution have been employed to develop transaminases with improved substrate scope, stability, and stereoselectivity, making them valuable tools for pharmaceutical synthesis.[14] A notable example is the use of an engineered transaminase in the synthesis of the antidiabetic drug sitagliptin.[14]

Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals.[20] Chiral amines themselves, as well as compounds like thioureas and phosphoric acids, have been employed as organocatalysts in a variety of asymmetric transformations to produce chiral amines, including Mannich-type reactions, Michael additions, and transfer hydrogenations.[20][21]

Analytical Techniques for Chiral Amine Separation and Quantification

The ability to accurately determine the enantiomeric purity of a chiral amine is crucial throughout the drug development process, from synthesis to quality control.[4][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations in the pharmaceutical industry due to its robustness, high precision, and versatility.[23] The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[24][25]

-

Polysaccharide-based CSPs: These are the most common type of CSP and are derived from cellulose or amylose. They offer broad selectivity for a wide range of chiral compounds, including amines.[24]

-

Cyclofructan-based CSPs: These have also shown high success rates for separating primary amines.[24]

-

Protein-based CSPs: CSPs based on proteins like α1-acid glycoprotein (AGP) can be used to resolve a broad range of chiral compounds, including primary, secondary, tertiary, and quaternary amines.[26]

The mobile phase composition, including the use of acidic or basic additives, plays a critical role in achieving optimal separation and peak shape.[24][27]

Gas Chromatography (GC)

GC is another powerful technique for chiral analysis, often offering higher resolution than HPLC. Chiral separation in GC is achieved using a chiral stationary phase, and the analytes are typically derivatized to increase their volatility.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption.[22]

Table 1: Comparison of Common Analytical Techniques for Chiral Amine Analysis [22]

| Technique | Typical Resolution (Rs) | Typical Analysis Time (min) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |

| HPLC | > 1.5 (baseline) | 10 - 30 | ng/mL to pg/mL range | ng/mL to pg/mL range |

| GC | > 1.5 (baseline) | 10 - 40 | pg to fg range | pg to fg range |

| SFC | > 1.5 (baseline) | < 15 | ~0.01% (relative to main peak) | 0.03 - 6.00 ng/mL |

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of 1-Phenylethylamine using CALB

This protocol describes a typical enzymatic kinetic resolution of a racemic amine.

Materials:

-

Racemic 1-phenylethylamine

-

Ethyl acetate (acyl donor)

-

Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

-

Heptane (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Chiral HPLC or GC system for enantiomeric excess (e.e.) determination

Procedure:

-

To a solution of racemic 1-phenylethylamine (1.0 mmol) in heptane (10 mL), add ethyl acetate (1.2 mmol).

-

Add immobilized CALB (20 mg/mL).

-

Stir the reaction mixture at 40°C.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the e.e. of the unreacted amine and the acylated product by chiral HPLC or GC.

-

When the conversion reaches approximately 50% (typically resulting in high e.e. for both the remaining substrate and the product), stop the reaction by filtering off the enzyme.

-

Wash the enzyme with heptane.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.

-

Determine the e.e. of the purified amine and amide.

Protocol: General Method Development for Chiral HPLC Separation

This protocol outlines a general approach for developing a chiral HPLC method for a new chiral amine.

Materials:

-

Racemic amine analyte

-

A selection of chiral stationary phases (e.g., polysaccharide-based and cyclofructan-based columns)

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

-

Mobile phase additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA))

-

HPLC system with a UV detector

Procedure:

-

Column Screening: Screen a variety of CSPs with a standard mobile phase (e.g., hexane/isopropanol, 90/10 v/v).

-

Mobile Phase Optimization: For the column(s) that show some separation, optimize the mobile phase composition.

-

Vary the ratio of the organic modifiers.

-

Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).

-

-

Additive Optimization:

-

For basic analytes, add a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase to improve peak shape.

-

For acidic analytes, add a small amount of an acidic additive (e.g., 0.1% TFA).

-

-

Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.

-

Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

Visualizations

Diagram: The Impact of Chirality on Drug-Receptor Interaction

Caption: Differential binding of enantiomers to a chiral receptor.

Diagram: Workflow for Asymmetric Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of chiral amines.

Conclusion

The synthesis and analysis of chiral amines are of paramount importance in modern pharmaceutical research and development. A deep understanding of the principles of stereochemistry and the available synthetic and analytical tools is essential for any scientist working in this field. As regulatory standards continue to emphasize the development of single-enantiomer drugs, the demand for efficient, scalable, and green methods for producing enantiopure chiral amines will only increase. This guide has provided a foundational overview of the key concepts, methodologies, and practical considerations in this critical area, aiming to empower researchers to make informed decisions in their pursuit of novel and effective therapeutics.

References

- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). National Institutes of Health.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020, July 15). Royal Society of Chemistry.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.

- Chirality and pharmacokinetics: an area of neglected dimensionality?. (n.d.). PubMed.

- Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines. (n.d.). ACS Publications.

- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). Royal Society of Chemistry.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Institutes of Health.

- Examples of catalytic asymmetric amine synthesis using organic catalysts. (n.d.). Springer.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.

- Effect of chirality on pharmacokinetics and pharmacodynamics. (n.d.). American Journal of Health-System Pharmacy.

- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. (n.d.). BenchChem.

- Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines. (n.d.). BenchChem.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). National Institutes of Health.

- Chiral Drugs: An Overview. (n.d.). PubMed Central.

- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec.

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Royal Society of Chemistry.

- Resolution of chiral amines. (n.d.). Google Patents.

- Chirality and pharmacokinetics: An area of neglected dimensionality?. (2025, August 7). ResearchGate.

- HPLC method for enantiomeric separation of chiral amines. (n.d.). BenchChem.

- Enzymatic asymmetric synthesis of chiral amino acids. (n.d.). ResearchGate.

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023, March 7). Royal Society of Chemistry.

- chiral pharmacokinetic. (n.d.). SlideShare.

- The Role of Chiral Amines in Modern Drug Discovery and Synthesis. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD..

- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). BenchChem.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PubMed Central.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.

- Development of New Stereoisomeric Drugs. (1992, May 1). FDA.